

A Comparative Analysis of the Psychological Effects of Brilliant Red and Brilliant Blue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Brilliant Red**

Cat. No.: **B081788**

[Get Quote](#)

In the realm of scientific research and pharmaceutical development, the selection of colorants extends beyond mere aesthetics, delving into the nuanced psychological and physiological impacts they may exert. This guide provides a comprehensive comparison of **Brilliant Red** and Brilliant Blue, focusing on their psychological effects, supported by experimental data and detailed methodologies. This objective analysis is intended to aid researchers, scientists, and drug development professionals in making informed decisions regarding the use of these colorants.

Overview of Brilliant Red and Brilliant Blue

Brilliant Red, commonly known as Allura Red AC or FD&C Red No. 40, and Brilliant Blue FCF, or FD&C Blue No. 1, are synthetic dyes widely used in food, pharmaceuticals, and cosmetics. [1][2] While their primary function is to impart color, a growing body of research suggests that these molecules can have broader biological and psychological consequences.

Comparative Psychological and Physiological Effects

The psychological effects of **Brilliant Red** and Brilliant Blue can be broadly categorized into two areas: the perception of the color itself and the direct physiological and neurobehavioral impacts of the ingested dyes.

The color red is often associated with heightened arousal, dominance, and passion, but has also been linked to impaired performance on certain cognitive tasks.[\[3\]](#)[\[4\]](#)[\[5\]](#) Physiologically, exposure to the color red has been shown to increase heart rate and blood pressure.[\[6\]](#)[\[7\]](#) In contrast, the color blue is generally perceived as calming and is associated with creativity and approach motivation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

When ingested as food dyes, both **Brilliant Red** and Brilliant Blue have been the subject of studies concerning their potential neurobehavioral effects, particularly in children. Research has suggested a link between the consumption of synthetic food dyes, including Red 40 and Blue 1, and an increase in hyperactivity and other behavioral issues in some children.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Quantitative Data Summary

The following table summarizes key quantitative findings from various studies on the effects of **Brilliant Red** and Brilliant Blue.

Parameter	Brilliant Red (Allura Red AC / FD&C Red No. 40)	Brilliant Blue FCF (FD&C Blue No. 1)	Source
Cognitive Performance (Color Perception)	Impaired performance on reasoning tests (Effect Size $\Delta = -0.34$). [3] No significant effect on anagram or knowledge tests.[3]	Enhanced performance on creative tasks (produced twice as many creative outputs as red).[10]	[3][10]
Cognitive Performance (Ingestion)	Associated with adverse neurobehavioral outcomes in children, including hyperactivity. [11][15]	52% of 27 clinical trials found a statistically significant association between intake and behavioral responses like hyperactivity and inattention in children. [16]	[11][15][16]
Physiological Arousal (Color Perception)	Increased heart rate and blood pressure.[6] [7] Associated with dominance and arousal.[8]	Less arousing and more pleasant than red.[8]	[6][7][8]
Neuroprotective Effects (Ingestion)	Not prominently noted in the reviewed literature.	Has shown neuroprotective effects against behavioral abnormality in MCAO rats.[17] May prevent neurotoxicity induced by β -amyloid.[18]	[17][18]

Gut Microbiota Impact (Ingestion)	Not specifically detailed in the provided search results.	Can cause lasting changes in gut microbiota structure and function, with a decrease in beneficial species like <i>Bifidobacterium</i> <i>longum</i> . [19] [20]	[19] [20]
--------------------------------------	--	--	---

Experimental Protocols and Methodologies

To ensure a thorough understanding of the presented data, this section details the methodologies of key experiments cited in this guide.

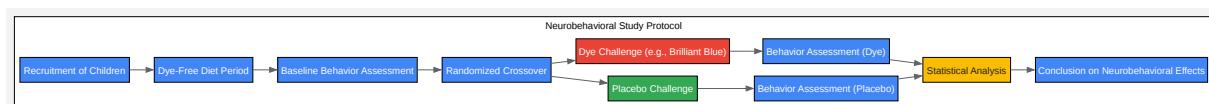
Study on Cognitive Performance and Color Perception

- Objective: To investigate the effect of the colors red and blue on cognitive task performance.
- Methodology: Over 600 participants performed various mental tasks on computers with either a red, blue, or neutral colored screen background. The tasks were designed to measure either detail-oriented skills (e.g., proofreading, memory retrieval) or creativity (e.g., brainstorming). Performance was quantified and compared across the different color conditions. For instance, in one test, participants exposed to a red screen performed 31% better on detail-oriented tasks than those exposed to a blue screen.[\[9\]](#)[\[10\]](#)
- Data Analysis: Statistical analysis was used to compare the performance scores between the different color groups to determine if there were significant differences.

Clinical Trials on Neurobehavioral Effects of Food Dyes in Children

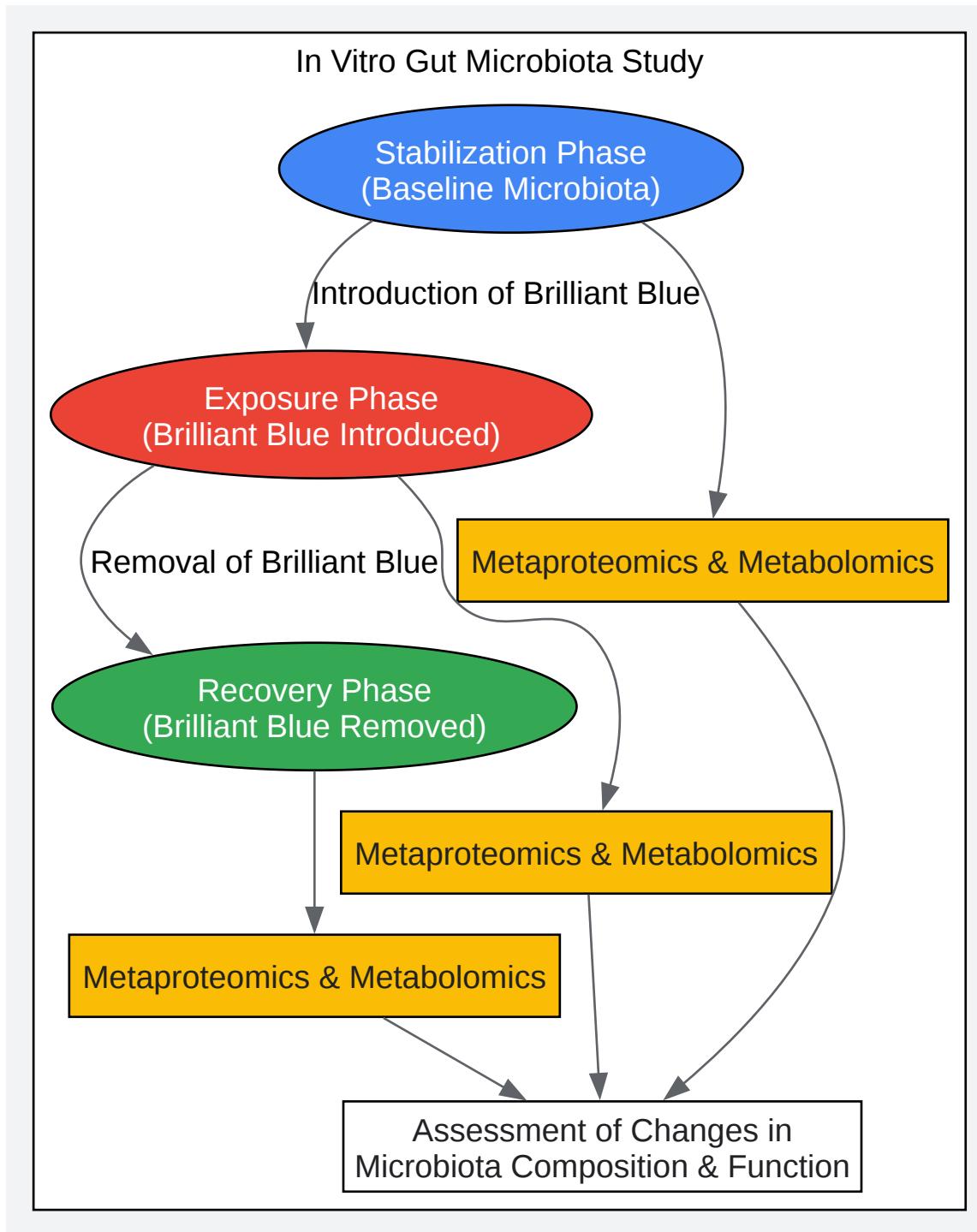
- Objective: To assess the impact of synthetic food dyes on the behavior of children.
- Methodology: A review of 27 clinical trials was conducted.[\[16\]](#) Most of these studies utilized a double-blind, placebo-controlled, crossover design. Children were initially placed on a diet free of artificial food colorings. They were then "challenged" with either a placebo or a known

quantity of a mixture of synthetic food dyes, including Brilliant Blue. Behavioral changes, particularly hyperactivity and inattention, were assessed by parents, teachers, and clinicians using standardized rating scales.[14]


- Data Analysis: The behavioral scores from the dye and placebo phases were compared statistically to determine the effect of the food dyes.

In Vitro Study on Gut Microbiota

- Objective: To investigate the impact of Brilliant Blue on the composition and function of the human gut microbiota.
- Methodology: A simplified human gut microbiota model (SIHUMIx) was cultivated in a three-stage in vitro system: stabilization, exposure to Brilliant Blue, and recovery.[19][20] Metaproteomic and metabolomic analyses were used to assess changes in the microbial composition and the production of metabolites such as short-chain fatty acids.[19][20]
- Data Analysis: The relative abundance of different bacterial species and the concentration of various metabolites were compared across the three phases of the experiment to determine the effects of Brilliant Blue.


Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for a double-blind, placebo-controlled crossover study on food dyes.

[Click to download full resolution via product page](#)

Workflow for the in vitro study of Brilliant Blue's effect on gut microbiota.

Conclusion

The psychological and physiological effects of **Brilliant Red** and Brilliant Blue are multifaceted. While the perception of the color red can lead to increased arousal and may impair certain cognitive functions, blue is often associated with calmness and creativity. As ingested substances, both **Brilliant Red** (Allura Red) and Brilliant Blue have been linked to potential adverse neurobehavioral effects in sensitive individuals, particularly children. Furthermore, Brilliant Blue has demonstrated a capacity to alter the gut microbiome and, in some preclinical models, exert neuroprotective effects.

For researchers and drug development professionals, these findings underscore the importance of considering the broader biological and psychological impacts of color additives. The choice of a colorant should be informed not only by its chemical stability and appearance but also by its potential to influence cognitive function, behavior, and physiological processes. Further research is warranted to fully elucidate the mechanisms underlying these effects and to establish clear dose-response relationships in various populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Red - Wikipedia [en.wikipedia.org]
- 2. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 3. Limited evidence for the effect of red color on cognitive performance: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychology of the Color Red [verywellmind.com]
- 5. Color me impressed! Psychology research links colors and emotions for over a century – Psychonomic Society Featured Content [featuredcontent.psychonomic.org]
- 6. colorcured.com [colorcured.com]
- 7. The psychology of colours: Why do we look good in red? - Mar - University of Derby [derby.ac.uk]
- 8. researchgate.net [researchgate.net]

- 9. Red and blue can inspire brain in different ways | CBC News [cbc.ca]
- 10. sciencedaily.com [sciencedaily.com]
- 11. cspi.org [cspi.org]
- 12. Impact of Food Colorings on Child Behavior: New Research Insights [ourmental.health]
- 13. New report shows artificial food coloring causes hyperactivity in some kids | UC Berkeley Public Health [publichealth.berkeley.edu]
- 14. Report Links Synthetic Food Dyes to Hyperactivity and other Neurobehavioral Effects in Children - OEHHA [oehha.ca.gov]
- 15. Potential impacts of synthetic food dyes on activity and attention in children: a review of the human and animal evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of the Association of Blue Food Coloring With Attention Deficit Hyperactivity Disorder Symptoms in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Effects of an Edible Pigment Brilliant Blue FCF against Behavioral Abnormality in MCAO Rats [mdpi.com]
- 19. Food colorant brilliant blue causes persistent functional and structural changes in an in vitro simplified microbiota model system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Food colorant brilliant blue causes persistent functional and structural changes in an in vitro simplified microbiota model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Psychological Effects of Brilliant Red and Brilliant Blue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081788#comparing-the-psychological-effects-of-brilliant-red-vs-brilliant-blue>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com